molecular formula C9H7BrN2O2 B2702860 Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1610611-84-1

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2702860
CAS No.: 1610611-84-1
M. Wt: 255.071
InChI Key: QWSYONPDOYBASP-UHFFFAOYSA-N
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Description

“Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1610611-84-1 . It has a molecular weight of 255.07 . The IUPAC name for this compound is methyl 3-bromopyrazolo [1,5-a]pyridine-5-carboxylate . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , has been widely studied . One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Another method involves the use of β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate and related compounds have been extensively studied for their chemical reactivity, serving as key intermediates in the synthesis of various heterocyclic compounds. The compound's ability to undergo reactions such as N-alkylation, electrophilic substitution, bromination, nitration, and others highlights its versatility in organic synthesis. For instance, the electrophilic substitution reactions of 2-Methylpyrazolo[1,5-a]pyridin-5-ol and its derivatives demonstrate a preference for 3-substitution, showcasing the compound's role in the regioselective synthesis of heterocyclic compounds (Brown & McGeary, 1994).

Biological Activity and Pharmacological Potential

This compound derivatives have been explored for their pharmacological potential, particularly as adenosine receptor inhibitors. The synthesis and evaluation of 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters have revealed compounds with high affinity and selectivity toward the A1 adenosine receptor subtype. These findings indicate the potential of these compounds in the development of new therapeutic agents targeting adenosine receptors, which play critical roles in various physiological processes (Manetti et al., 2005).

Antitumor Activity

The exploration of novel compounds for antitumor activity has led to the investigation of pyrazolo[1,5-a]pyridine derivatives. The synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thiadiazole derivatives, containing 1,2,3-triazole moiety, has shown promise in the development of compounds with antitrypanosomal activity. These compounds, synthesized from reactions involving sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, offer a new avenue for the discovery of antitumor agents (Abdelriheem et al., 2017).

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, and H319 . Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Properties

IUPAC Name

methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSYONPDOYBASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610611-84-1
Record name Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
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